3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWTRCZTORGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-41-8 | |
| Record name | 3-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Decarboxylation and Formylation
The carboxylic acid group undergoes decarboxylation under acidic conditions to yield 4H-furo[3,2-b]pyrrole-5-carbaldehydes. This reaction employs trifluoroacetic acid (TFA) and triethyl orthoformate (TEOF), achieving yields of 55–58% .
Key Data:
The ¹³C NMR spectrum confirms formylation with a carbonyl carbon signal at 179.1–179.2 ppm . IR spectra show a formyl stretch at 1,618–1,626 cm⁻¹ .
Hydrazide Formation
The methyl ester group reacts with hydrazine to form carboxhydrazides, a precursor for coordination chemistry. Refluxing in ethanol yields hydrazides with 66–85% efficiency .
Example Reaction:
Optimized Conditions:
-
Temperature: 78°C (ethanol reflux)
Acylation Reactions
The hydrazide intermediate undergoes acylation with formic or acetic acid to produce acylhydrazides. Reactions occur under microwave irradiation, reducing time to 10–15 minutes .
Reaction Table:
| Acid | Product | Yield | Conditions |
|---|---|---|---|
| Formic acid | N′-Formyl derivative | 75% | Microwave, 100°C |
| Acetic acid | N′-Acetyl derivative | 68% | Microwave, 100°C |
Electrophilic Substitution
While direct bromination is not explicitly documented for this compound, analogous furopyrroles undergo electrophilic substitution at the C-3 position. Theoretical studies suggest the methoxycarbonyl group directs electrophiles to the electron-rich pyrrole ring .
Critical Analysis of Reactivity
-
Steric and Electronic Effects: The trityl group in related derivatives causes steric hindrance, favoring mesomerism-driven reactivity at C-2 .
-
Functional Group Compatibility: The carboxylic acid and ester groups enable sequential derivatization (e.g., hydrazide → Schiff base → metal complex) .
This compound’s multifunctional architecture positions it as a valuable scaffold in medicinal chemistry and materials science, particularly for designing bioactive heterocycles and coordination polymers.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is in the field of medicinal chemistry. The compound exhibits promising biological activities, particularly as an anti-inflammatory and anticancer agent.
Anti-inflammatory Properties
Research indicates that derivatives of the furo[3,2-b]pyrrole structure have shown significant anti-inflammatory effects. A study demonstrated that compounds synthesized from furo[3,2-b]pyrrole exhibited inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The compound has also been explored for its anticancer properties. A specific derivative was found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death. This suggests that this compound could be developed into a lead compound for novel anticancer therapies .
Materials Science
In materials science, this compound is utilized in the synthesis of functional materials due to its ability to form polymers and composites.
Polymer Chemistry
The compound can be polymerized to create new materials with enhanced thermal stability and mechanical properties. For instance, research has shown that incorporating furo[3,2-b]pyrrole derivatives into polymer matrices can significantly improve their strength and durability .
Conductive Materials
Another application is in the development of conductive polymers. The unique electronic properties of furo[3,2-b]pyrrole derivatives allow them to be used as conductive fillers in polymer composites, which can be applied in electronic devices and sensors .
Synthetic Intermediates
This compound serves as an important synthetic intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex molecules through various chemical reactions such as cycloadditions and nucleophilic substitutions. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines |
| Anticancer therapy | Induction of apoptosis in cancer cells | |
| Materials Science | Polymer synthesis | Improved thermal stability |
| Conductive materials | Used as conductive fillers | |
| Synthetic Intermediates | Building block for complex molecules | Versatile in organic synthesis |
Case Studies
- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry reported the synthesis of various furo[3,2-b]pyrrole derivatives and their evaluation for anti-inflammatory activity, highlighting the significant reduction in cytokine levels compared to control groups .
- Polymer Development : Research conducted at a university laboratory demonstrated that incorporating 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid into a polystyrene matrix resulted in enhanced mechanical properties and thermal resistance compared to standard polystyrene composites .
- Synthesis Research : A publication detailed the use of this compound as a precursor for synthesizing novel ligands for metal complexes, showcasing its utility in coordination chemistry and catalysis applications .
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations: Furo vs. Thieno Derivatives
Replacing the furan ring with a thiophene yields 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a structural analog with distinct electronic and pharmacokinetic properties.
Key Insights :
- The furan-based compound exhibits higher DAAO inhibitory activity due to enhanced electron-donating effects from the oxygen atom, improving binding affinity compared to sulfur in thieno analogs .
- Thieno derivatives, however, show greater metabolic stability in vivo, attributed to sulfur’s resistance to oxidative degradation .
Substituent Effects on Bioactivity
Altering substituents at the 3- and 4-positions significantly impacts potency and selectivity:
Table 2: Substituent Variations and Pharmacological Profiles
Key Insights :
- Electron-withdrawing groups (e.g., methoxycarbonyl at 3-position) enhance DAAO inhibition by stabilizing charge interactions in the enzyme’s active site .
- Hydrophobic substituents (e.g., 2-fluorobenzyl at 4-position) improve blood-brain barrier penetration but reduce aqueous solubility .
- Bulky alkyl groups (e.g., ethyl) at the 4-position diminish potency, likely due to steric hindrance .
Biological Activity
3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of furan and pyrrole derivatives under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing catalysts in solvents such as methanol or ethanol.
- Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.
The compound's IUPAC name is 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and its CAS number is 2241140-41-8 .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of furo[3,2-b]pyrrole derivatives, including this compound. The compound exhibits activity against various bacterial strains, particularly:
- Escherichia coli
- Micrococcus luteus
The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential, particularly for derivatives with specific substituents enhancing their lipophilicity and membrane permeability .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to bacterial enzymes or receptors, altering their activity.
- Membrane Disruption : The presence of lipophilic groups aids in penetrating bacterial membranes, leading to cell lysis.
Case Studies
- Antibacterial Efficacy : A study evaluated various furo[3,2-b]pyrrole derivatives for their antibacterial efficacy. Compound 5c demonstrated promising results against both E. coli and M. luteus with an MIC value significantly lower than that of other tested compounds .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the furo[3,2-b]pyrrole structure can enhance biological activity. For instance, introducing bulky lipophilic groups improved membrane penetration and antibacterial potency .
Data Tables
| Compound | Target Bacteria | MIC (mM) | Notes |
|---|---|---|---|
| 5c | Escherichia coli | <20.48 | High lipophilicity |
| 5c | Micrococcus luteus | <20.48 | Effective against both strains |
| 6a | Escherichia coli | >20.48 | Lower activity due to structural features |
Q & A
Q. What are the common synthetic routes for 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation or substitution reactions. A typical method involves reacting 4-hydroxycoumarin with aldehyde-functionalized intermediates (e.g., methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate) in pyridine under classical heating (105°C for 3 hours) or microwave irradiation (3 minutes). Microwave methods significantly reduce reaction time and improve yield . Solvents (e.g., acetic acid) and catalysts (e.g., potassium acetate) are critical for stabilizing intermediates and facilitating cyclization .
Q. How is the structural integrity of the compound verified after synthesis?
Characterization relies on NMR spectroscopy (e.g., chemical shifts for formyl groups at δ 9.8–10.0 ppm) and elemental analysis to confirm molecular formulas . X-ray crystallography is used to resolve substituent effects on ring conformation, particularly for derivatives like methyl 2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl analogs . Melting points and purity (>95%) are validated via HPLC or TLC .
Q. What safety protocols are recommended for handling this compound?
The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Handling requires PPE (gloves, goggles), adequate ventilation (P271), and immediate decontamination of spills (P302 + P352). Storage must adhere to P233 (tightly closed containers) .
Advanced Research Questions
Q. How do reaction parameters in microwave-assisted synthesis influence yield and purity?
Microwave irradiation reduces reaction times (e.g., from 3 hours to 3 minutes) by enhancing thermal efficiency. Key variables include solvent volume (4 mL pyridine vs. 15 mL in classical heating) and irradiation power. Comparative studies show microwave methods achieve comparable yields (~75–85%) but higher purity due to reduced side reactions . Optimization requires balancing solvent polarity and microwave absorption properties.
Q. How can contradictory NMR data between derivatives be resolved?
Substituent effects (e.g., methoxymethyl vs. benzyl groups) alter electron density and chemical shifts. For example, 4-methyl derivatives show upfield shifts in pyrrolic protons due to steric hindrance, while benzyl groups introduce deshielding. Cross-referencing with computational models (e.g., DFT) helps assign ambiguous peaks and validate structural hypotheses .
Q. What computational strategies predict the compound’s reactivity in heterocyclic transformations?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the methoxycarbonyl group at position 3 enhances electrophilicity at the pyrrole ring, facilitating nucleophilic attacks in cross-coupling reactions. These models guide experimental design for synthesizing bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
